molecular formula C17H15F2N3O3S3 B2655247 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide CAS No. 921504-28-1

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2655247
CAS No.: 921504-28-1
M. Wt: 443.5
InChI Key: PUYZTODPPZWBAS-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound featuring a benzo[d]thiazole core substituted with difluoro groups, a thiophen-2-ylsulfonyl moiety, and a piperidine-3-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic conditions.

    Introduction of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the benzo[d]thiazole intermediate with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Piperidine-3-carboxamide Moiety: The final step involves the coupling of the sulfonylated benzo[d]thiazole with a piperidine-3-carboxamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The difluoro groups on the benzo[d]thiazole ring can be substituted with nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, where it may inhibit key enzymes or pathways involved in cell proliferation and survival.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole core and the sulfonyl group are crucial for binding to these targets, potentially inhibiting their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide: shares structural similarities with other benzo[d]thiazole derivatives, such as:

Uniqueness

What sets this compound apart is its combination of difluoro substitution on the benzo[d]thiazole ring and the presence of a thiophen-2-ylsulfonyl group. This unique structure enhances its binding affinity and specificity for certain biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3S3/c18-11-7-12(19)15-13(8-11)27-17(20-15)21-16(23)10-3-1-5-22(9-10)28(24,25)14-4-2-6-26-14/h2,4,6-8,10H,1,3,5,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYZTODPPZWBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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